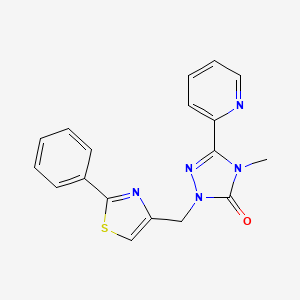
(4-Methyl-3-nitrophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methyl-3-nitrophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 104446-90-4 . It has a molecular weight of 203.63 and its IUPAC name is this compound . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds, such as 4-nitrophenylhydrazine hydrochloride, involves the reaction of 4-nitroaniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour . This is followed by a reaction with hydrogen chloride and tin (II) chloride in water at 0°C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H . The InChI key is CYUZQKISHLMAJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 203.63 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride has been used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as arylhydrazines, arylhydrazones, and hydrazones. It is also used in the synthesis of dyes and pigments. It has also been used in the synthesis of pharmaceuticals and in the preparation of metal complexes.
Wirkmechanismus
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride acts as a nucleophile, attacking the electrophilic carbon atom in the substrate molecule. This results in the formation of a hydrazone, which is a type of organic compound containing a hydrazine group and a carbonyl group. The hydrazone can then react with other compounds to form a variety of products.
Biochemical and Physiological Effects
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride has not been tested for its effects on humans or animals. Therefore, its biochemical and physiological effects are unknown.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride in lab experiments include its low cost, its availability, and its ease of use. It is also relatively non-toxic and does not generate significant amounts of heat or other byproducts. The major limitation of using this compound is that it is a strong oxidizing agent and can react with other compounds in the reaction mixture.
Zukünftige Richtungen
For research involving ((4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and the preparation of metal complexes. It could also be used in the synthesis of new dyes and pigments. Additionally, further research could be conducted into its use as a reagent in the synthesis of organic compounds.
Synthesemethoden
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride is synthesized from the reaction of 4-methyl-3-nitrophenol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is exothermic and the product precipitates out of the solution. The product is then filtered, washed, and dried to yield a white crystalline solid.
Eigenschaften
IUPAC Name |
(4-methyl-3-nitrophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZQKISHLMAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2617744.png)

![5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide](/img/structure/B2617746.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2617749.png)
![6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B2617750.png)
![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2617754.png)
![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)

![3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2617759.png)

![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)